![molecular formula C20H22F3N5O B2665358 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034494-11-4](/img/structure/B2665358.png)
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclopropylpyridazinyl group and an acetamide moiety linked to a trifluoromethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Cyclopropylpyridazine Synthesis: The cyclopropylpyridazine moiety can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Piperazine Derivative Formation: The piperazine ring is then functionalized with the cyclopropylpyridazine group through nucleophilic substitution reactions.
Acetamide Coupling: The final step involves coupling the piperazine derivative with 3-(trifluoromethyl)phenyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structure incorporates pharmacologically relevant groups, such as piperazine and pyridazine moieties, which are known for their bioactivity.
Potential Therapeutic Areas :
- Anticancer Activity : Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines and inhibit proliferation. The presence of indole derivatives is particularly noted for their anticancer properties .
- Neuropharmacological Effects : Compounds with piperazine structures show promise in treating neurological disorders by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Antimicrobial Properties
Research suggests that derivatives of this compound may exhibit significant antimicrobial activity. Similar structural frameworks have been shown to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making them effective against various pathogens .
Anticonvulsant Activity
Analogous compounds have been synthesized and tested for anticonvulsant properties in animal models. These studies reveal that certain derivatives may effectively reduce seizure activity, particularly in models of therapy-resistant epilepsy .
Synthesis and Characterization
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process starts with cyclopropylpyridazine intermediates, followed by the incorporation of piperazine and coupling with trifluoromethylphenyl acetamide derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Biological Evaluation
In vitro assays have been conducted to evaluate the antimicrobial and anticancer activities of synthesized derivatives. Results indicate promising efficacy against a range of bacterial strains and cancer cell lines, underscoring the compound's potential as a lead candidate for further drug development .
Mecanismo De Acción
The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide: shares structural similarities with other piperazine derivatives and pyridazine-containing compounds.
N-(3-(trifluoromethyl)phenyl)-2-(4-(pyridazin-3-yl)piperazin-1-yl)acetamide: A similar compound with a different substitution pattern on the pyridazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
The compound 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H22F3N5 and a molecular weight of approximately 393.4 g/mol. The structural components include a cyclopropyl group, a pyridazine moiety, and a piperazine ring, which contribute to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C19H22F3N5 |
Molecular Weight | 393.4 g/mol |
CAS Number | 2034427-49-9 |
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study assessing the anticonvulsant activity using the maximal electroshock (MES) test, it was found that several analogs demonstrated protective effects against seizures. Notably, compounds containing the trifluoromethyl group showed higher efficacy compared to others without this substituent .
Key Findings:
- Efficacy in MES Test: The compound exhibited protective effects at doses of 100 mg/kg.
- Mechanism: It is believed to act on neuronal voltage-sensitive sodium channels, which are critical in seizure propagation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that the compound displayed significant inhibitory activity against these pathogens, suggesting potential therapeutic applications in treating resistant infections .
Minimum Inhibitory Concentrations (MICs):
Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Methicillin-resistant S. aureus | 16 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Sodium Channels: Binding affinity studies indicate that it may selectively bind to neuronal sodium channels, inhibiting their activity and thereby preventing seizure activity.
- Antimicrobial Mechanism: The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and disrupt bacterial cell wall synthesis.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Anticonvulsant Activity: In a controlled study involving mice, the compound was administered at varying doses. Results indicated a dose-dependent response with significant seizure protection observed at optimal dosages .
- Antimicrobial Efficacy Study: A series of experiments tested the compound against MRSA strains. Results showed a marked decrease in bacterial viability at concentrations as low as 8 µg/mL .
Propiedades
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)15-2-1-3-16(12-15)24-19(29)13-27-8-10-28(11-9-27)18-7-6-17(25-26-18)14-4-5-14/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVGKCRUCBWXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.